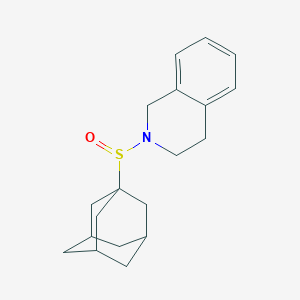![molecular formula C27H24ClN3O3 B4226747 3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4226747.png)
3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione
Overview
Description
3-[4-(4-benzoylphenyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential medicinal properties. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body.
Mechanism of Action
CP-55940 interacts with the endocannabinoid system in the human body, specifically with the CB1 and CB2 receptors. These receptors are located throughout the body, and are involved in a variety of physiological processes, including pain perception, inflammation, and immune function. CP-55940 acts as a partial agonist at both the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than the endogenous cannabinoids produced by the body. This activation leads to a variety of physiological effects, including pain relief, reduced inflammation, and neuroprotection.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has been shown to reduce pain in animal models of chronic pain, and has been studied as a potential treatment for neuropathic pain. It has also been shown to reduce inflammation in animal models of arthritis, and has been studied as a potential treatment for inflammatory bowel disease. Additionally, CP-55940 has been shown to protect against brain damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of CP-55940 is that it is a well-studied compound, with a large body of research supporting its potential medicinal properties. Additionally, it is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of CP-55940 is that it is a potent compound, and must be handled with care in the lab. Additionally, it has been shown to have some side effects, including sedation and hypothermia, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on CP-55940. One area of interest is the potential use of this compound as a treatment for chronic pain. Additionally, there is interest in studying the potential anti-inflammatory properties of CP-55940, particularly in the context of inflammatory bowel disease. Finally, there is interest in studying the potential neuroprotective properties of CP-55940, particularly in the context of traumatic brain injury and stroke.
Scientific Research Applications
CP-55940 has been studied extensively for its potential medicinal properties, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic properties, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential anti-inflammatory properties, and has been shown to reduce inflammation in animal models of arthritis. Additionally, CP-55940 has been studied for its potential neuroprotective properties, and has been shown to protect against brain damage in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
3-[4-(4-benzoylphenyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c28-21-8-12-23(13-9-21)31-25(32)18-24(27(31)34)30-16-14-29(15-17-30)22-10-6-20(7-11-22)26(33)19-4-2-1-3-5-19/h1-13,24H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKTIUWVWOSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(diethylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4226670.png)
![4-(9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4226685.png)
![8-(4-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4226693.png)


![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4226726.png)
![ethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226733.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-thioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4226755.png)

![1-(3-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4226774.png)
![6-tert-butyl-2-[(3-chloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4226778.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4226785.png)

